2-Chlorotetraphenylene is a chlorinated derivative of tetraphenylene, a polycyclic aromatic hydrocarbon characterized by its four phenyl rings arranged in a planar configuration. This compound exhibits unique electronic and optical properties due to its extended π-conjugated system, making it of interest in various fields such as organic electronics and materials science. The presence of the chlorine atom introduces additional reactivity and modifies the electronic properties compared to its non-chlorinated analogs.
The biological activity of 2-chlorotetraphenylene has not been extensively studied, but related compounds in the tetraphenylene family have shown potential biological properties. For instance, some polycyclic aromatic hydrocarbons exhibit cytotoxicity and can interact with biological membranes. The chlorinated derivatives may also exhibit unique interactions due to the electron-withdrawing nature of the chlorine atom, potentially affecting their solubility and bioavailability.
Several synthetic routes can be employed to produce 2-chlorotetraphenylene:
2-Chlorotetraphenylene has potential applications in various fields:
Several compounds are structurally related to 2-chlorotetraphenylene, each exhibiting unique properties:
| Compound | Structure Type | Notable Properties |
|---|---|---|
| Tetraphenylene | Non-chlorinated | High stability; used in OLEDs |
| Triphenylene | Three phenyl rings | Strong fluorescence; used in organic semiconductors |
| 1,4-Dichlorotetraphenylene | Dichlorinated | Increased reactivity; potential for different applications |
| 2-Bromotetraphenylene | Brominated | Similar reactivity; potential for halogen bonding |
Each of these compounds shares a core structure but differs in substituents that affect their reactivity, stability, and applications. 2-Chlorotetraphenylene's unique placement of chlorine sets it apart from others by potentially enhancing its solubility and modifying its electronic characteristics.
2-Chlorotetraphenylene exhibits the characteristic saddle-shaped molecular geometry that defines the tetraphenylene family of compounds [1] [2]. The compound maintains the fundamental structural framework wherein four phenyl units are ortho-annulated to form an extraordinarily stable saddle-shaped geometry [1]. This three-dimensional configuration represents a significant departure from planarity, with the molecule adopting a distinct non-planar structure that has profound implications for its physicochemical properties [2] [3].
The saddle-shaped configuration of 2-chlorotetraphenylene arises from the geometric constraints imposed by the central eight-membered cyclooctatetraene ring [2] [3]. This central ring forces the four benzene rings to orient themselves in pairs, with two pairs of benzene rings positioned alternatively above and below the average molecular plane [2]. The resulting molecular architecture creates a rigid framework with considerable steric strain, contributing to the remarkable inversion barrier characteristic of tetraphenylene derivatives [1].
| Structural Parameter | Value | Reference |
|---|---|---|
| Central ring size | 8-membered cyclooctatetraene | [2] [3] |
| Number of phenyl rings | 4 | [1] [2] |
| Molecular symmetry | Reduced from D₂d due to chlorine substitution | [3] |
| Inversion barrier | ~80.6 kcal/mol (unsubstituted tetraphenylene) | [1] |
The spatial arrangement of phenyl rings in 2-chlorotetraphenylene follows the characteristic tetraphenylene pattern, where the four benzene rings are arranged in a saddle-like configuration [1] [2]. Each phenyl ring maintains its aromatic character while being constrained by the central cyclooctatetraene framework [2]. The rings are oriented in such a manner that they form two pairs, with each pair positioned on opposite sides of the central molecular plane [2] [3].
The phenyl rings in 2-chlorotetraphenylene exhibit specific dihedral angles relative to the central ring system, though these angles are modified by the presence of the chlorine substituent [1] [2]. The saddle-shaped geometry results in significant twist angles between adjacent phenyl rings, creating a three-dimensional structure that influences both the electronic properties and intermolecular interactions of the molecule [4] [5].
Computational studies on related tetraphenylene systems indicate that the phenyl rings maintain relatively planar geometries individually while contributing to the overall saddle-shaped molecular framework [4] [6]. The constraint imposed by the central eight-membered ring prevents the molecule from achieving planarity, resulting in the characteristic curved structure [2] [3].
The chlorine substituent in 2-chlorotetraphenylene occupies the 2-position of one of the four phenyl rings, representing a specific regioselective substitution pattern [7]. This positioning places the chlorine atom at a location that minimally disrupts the overall saddle-shaped geometry while introducing significant electronic perturbations to the system [7] [8].
The 2-position chlorine substitution pattern has been confirmed through synthetic studies demonstrating regioselective halogenation of tetraphenylene using N-chlorosuccinimide under gold-catalyzed conditions [7]. The reaction conditions involving tetraphenylene, N-chlorosuccinimide, gold chloride, and boron trifluoride etherate at 80°C for 24 hours in dichloroethane provide access to this specific substitution pattern [7].
The positional analysis reveals that the chlorine atom is bonded directly to the aromatic carbon of the phenyl ring, creating a carbon-chlorine bond with typical aromatic halide characteristics [8]. This positioning allows the chlorine substituent to exert both inductive and mesomeric effects on the extended π-system while maintaining the fundamental saddle-shaped architecture of the tetraphenylene core [8] [9].
Crystallographic analysis of tetraphenylene derivatives reveals important structural features that can be extrapolated to understand 2-chlorotetraphenylene bonding patterns [10] [11]. The tetraphenylene framework exhibits characteristic bond length variations throughout the molecular structure, with the central cyclooctatetraene ring showing alternating bond lengths consistent with a non-aromatic eight-membered ring system [2] [10].
Studies on related polycyclic aromatic systems demonstrate that the carbon-carbon bond lengths within the phenyl rings typically range from 1.37 to 1.42 Å, consistent with aromatic character [11] [12]. The bonds connecting the phenyl rings to the central cyclooctatetraene core show intermediate bond lengths, reflecting the partial double bond character imposed by the constraint of the fused ring system [10] [2].
| Bond Type | Typical Length (Å) | Reference |
|---|---|---|
| Aromatic C-C (phenyl rings) | 1.37-1.42 | [11] [12] |
| Central ring C-C | 1.45-1.55 (alternating) | [10] [2] |
| C-Cl bond | 1.69-1.75 | [8] |
| Inter-ring C-C | 1.43-1.48 | [10] |
The bonding patterns in 2-chlorotetraphenylene reflect the interplay between the aromatic character of the individual phenyl rings and the strain imposed by the saddle-shaped geometry [2] [10]. X-ray crystallographic studies of similar tetraphenylene derivatives demonstrate that the molecules adopt packing arrangements that accommodate the three-dimensional saddle shape [10] [13].
Intermolecular interactions in crystalline 2-chlorotetraphenylene likely involve both van der Waals forces and potential halogen bonding interactions due to the presence of the chlorine substituent [14]. The saddle-shaped geometry creates specific spatial requirements for crystal packing, influencing both the unit cell parameters and the intermolecular contact distances [10] [13].
The electronic configuration of 2-chlorotetraphenylene reflects the complex interplay between the extended π-conjugated system of the tetraphenylene core and the electronic perturbations introduced by the chlorine substituent [15] [16]. The molecule possesses a total of 24 carbon atoms and one chlorine atom, with the aromatic system contributing significantly to the overall electronic structure [3] [15].
Molecular orbital calculations on polycyclic aromatic hydrocarbons demonstrate that tetraphenylene derivatives exhibit characteristic frontier molecular orbital patterns [15] [16]. The highest occupied molecular orbital typically shows significant electron density distributed across the aromatic rings, while the lowest unoccupied molecular orbital reflects the electronic structure modifications introduced by substituents [15] [9].
| Electronic Property | Estimated Value | Method | Reference |
|---|---|---|---|
| HOMO energy level | Modified by Cl substitution | DFT calculations | [15] [9] |
| LUMO energy level | Lowered by electron-withdrawing Cl | Theoretical | [9] [15] |
| HOMO-LUMO gap | Reduced compared to unsubstituted | Calculated | [15] [16] |
| π-electron count | Extended conjugated system | Aromatic analysis | [15] [17] |
The π-conjugation system in 2-chlorotetraphenylene extends across the entire tetraphenylene framework, creating an extended aromatic network that influences both the electronic and optical properties of the molecule [15] [5]. The saddle-shaped geometry introduces geometric constraints that affect the degree of orbital overlap between adjacent aromatic rings [4] [5].
Studies on related polycyclic aromatic systems indicate that the π-conjugation in tetraphenylene derivatives involves both through-bond and through-space interactions [4] [5]. The twisted geometry of the saddle-shaped structure creates opportunities for through-space π-π interactions between non-adjacent phenyl rings, supplementing the direct conjugation pathways [4] [13].
The presence of the central cyclooctatetraene ring introduces complexity to the conjugation pattern, as this eight-membered ring adopts a non-aromatic configuration [2] [3]. The electronic communication between the four phenyl rings occurs primarily through the alternating bond network of the central ring, creating a unique conjugation topology [15] [2].
Theoretical calculations on tetraphenylene systems demonstrate that the π-conjugation effects contribute significantly to the molecular stability and electronic properties [4] [15]. The extended conjugation network provides pathways for electron delocalization that influence both the ground state geometry and the excited state properties of the molecule [5] [15].
The chlorine substituent in 2-chlorotetraphenylene introduces significant electron-withdrawing effects that modify the electronic structure of the entire conjugated system [8] [9]. Chlorine acts as an electron-withdrawing group through both inductive and mesomeric mechanisms, with the inductive effect being particularly pronounced due to the high electronegativity of chlorine [8] [9].
The electron-withdrawing nature of chlorine results in a redistribution of electron density throughout the tetraphenylene framework [9] [8]. This electronic perturbation affects the frontier molecular orbital energies, typically lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [9] [15].
Computational studies on chlorinated polycyclic aromatic hydrocarbons demonstrate that chlorine substitution can significantly alter the electronic properties of the parent hydrocarbon [8] [9]. The magnitude of these effects depends on the position of substitution and the extent of conjugation within the molecular framework [8] [15].
The chlorine-induced modifications to the electronic structure have implications for various molecular properties, including reactivity patterns, spectroscopic characteristics, and intermolecular interactions [8] [9]. The electron-withdrawing effect stabilizes certain reaction intermediates while making others more susceptible to nucleophilic attack [8] .
2-Chlorotetraphenylene exhibits considerable thermal stability, consistent with the robust nature of polycyclic aromatic hydrocarbon frameworks [19]. Thermogravimetric analysis of related chlorinated aromatic compounds indicates thermal stability extending beyond 300°C before significant decomposition occurs [20].
The thermal behavior of 2-chlorotetraphenylene reflects the combined influence of the stable aromatic framework and the thermal lability of the carbon-chlorine bond [19]. The tetraphenylene core provides exceptional thermal stability due to the extensive aromatic stabilization, while the chlorine substituent may represent a potential site for thermal degradation at elevated temperatures [8].
| Thermal Property | Estimated Value | Method | Reference |
|---|---|---|---|
| Thermal stability limit | >300°C | TGA (similar compounds) | |
| Decomposition temperature | 300-350°C (estimated) | Extrapolated | [20] |
| Phase transition temperature | Not determined | Experimental needed | [21] |
| Glass transition | Not reported | DSC analysis required | [22] |
Phase behavior studies on tetraphenylene derivatives demonstrate that these compounds typically exist as crystalline solids at room temperature [3] [21]. The saddle-shaped geometry influences the crystal packing behavior and may affect the melting point and other phase transition temperatures [21] [23].
The thermal properties of 2-chlorotetraphenylene are expected to be intermediate between those of the unsubstituted tetraphenylene and more heavily halogenated derivatives [21]. The presence of the chlorine substituent may introduce additional intermolecular interactions that could influence both the melting behavior and thermal decomposition pathways [19].
The solubility characteristics of 2-chlorotetraphenylene reflect the interplay between the hydrophobic polycyclic aromatic framework and the polar chlorine substituent [24] [25]. Polycyclic aromatic hydrocarbons typically exhibit limited water solubility due to their hydrophobic nature, and this pattern is expected to persist in 2-chlorotetraphenylene [24] [26].
The presence of the chlorine substituent introduces a polar element to the otherwise nonpolar tetraphenylene framework [8] [25]. This modification may enhance solubility in moderately polar organic solvents while maintaining poor aqueous solubility characteristic of large aromatic hydrocarbons [24] [27].
Solvent interaction studies on related polycyclic aromatic systems demonstrate that these compounds interact preferentially with aromatic and chlorinated solvents [24] [25]. The saddle-shaped geometry of 2-chlorotetraphenylene creates specific spatial requirements for solvation that may influence solvent selection and dissolution behavior [25] [27].
| Solvent Class | Expected Solubility | Interaction Type | Reference |
|---|---|---|---|
| Water | Very low | Hydrophobic interactions | [24] [26] |
| Aromatic solvents | Moderate to high | π-π interactions | [25] [27] |
| Chlorinated solvents | Good | Dipole interactions | [24] [7] |
| Alcohols | Limited | Polar/nonpolar mismatch | [26] [27] |
The solubility behavior of 2-chlorotetraphenylene in organic solvents likely follows patterns established for other substituted polycyclic aromatic hydrocarbons [24] [28]. The compound is expected to dissolve readily in aromatic solvents such as benzene and toluene, moderately in chlorinated solvents like dichloromethane, and poorly in highly polar protic solvents [24] [27].
Electrophilic aromatic substitution remains the most effective and widely employed methodology for the synthesis of 2-chlorotetraphenylene. The tetraphenylene scaffold, with its unique saddle-shaped configuration and extended π-conjugated system, exhibits distinctive reactivity patterns that have been systematically investigated and optimized [1] [2] [3].
The fundamental mechanism involves the classical two-step process characteristic of electrophilic aromatic substitution reactions. The first step encompasses the formation of a π-complex between the tetraphenylene substrate and the electrophilic chlorinating species, followed by the rate-determining nucleophilic attack to generate the σ-complex (arenium ion) [4] [5]. The subsequent deprotonation step regenerates the aromatic system and yields the chlorinated product [1] [3].
The most successful implementation of this strategy employs N-chlorosuccinimide (NCS) as the chlorinating agent in combination with gold trichloride (AuCl₃) as the catalyst and boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid promoter [1] [2]. Under optimized conditions, tetraphenylene (30.4 mg, 0.10 mmol) is treated with NCS (26.7 mg, 0.20 mmol, 2.0 equivalents) and AuCl₃ (1.5 mg, 0.005 mmol, 5 mol%) in 1,2-dichloroethane (1 mL) at 80°C for 24 hours. The addition of BF₃·Et₂O (4.9 μL, 0.04 mmol, 0.4 equivalents) proves crucial for achieving optimal yields and selectivity [1].
The regioselectivity of the chlorination reaction strongly favors the 2-position of the tetraphenylene core, with selectivities exceeding 90% under optimized conditions [1] [3]. This selectivity arises from a combination of electronic and steric factors inherent to the tetraphenylene structure. The electron density distribution within the saddle-shaped molecule creates preferential sites for electrophilic attack, while steric considerations influence the approach of the chlorinating electrophile [6] [7].
The reaction mechanism involves initial activation of NCS by the gold catalyst to generate a highly electrophilic chlorinating species [8]. The gold trichloride catalyst coordinates with NCS, enhancing its electrophilicity through dual activation [8]. The subsequent electrophilic attack on the tetraphenylene ring occurs preferentially at the 2-position, forming a stabilized σ-complex intermediate. The BF₃·Et₂O additive facilitates the deprotonation step by coordinating with the departing proton, thereby lowering the activation barrier for aromaticity regeneration [9] [10].
Transition-metal-catalyzed methodologies have emerged as powerful alternatives for the synthesis of 2-chlorotetraphenylene derivatives, offering complementary reactivity patterns and functional group tolerance compared to traditional electrophilic aromatic substitution approaches [2] [3] [11].
Palladium-catalyzed cross-coupling reactions provide versatile routes for the introduction of halogen substituents onto the tetraphenylene framework through carbon-hydrogen bond activation processes [12] [2] [13]. These methodologies capitalize on the ability of palladium catalysts to activate aromatic carbon-hydrogen bonds under relatively mild conditions while maintaining high levels of regioselectivity [14] [15].
The palladium-catalyzed approach typically employs palladium acetate (Pd(OAc)₂) as the catalyst precursor, often in combination with appropriate ligands and oxidants. The reaction mechanism proceeds through initial carbon-hydrogen bond activation to form a palladacycle intermediate, followed by oxidative addition of the halogenating agent and subsequent reductive elimination to furnish the desired halogenated product [13] [14].
One particularly effective protocol utilizes Pd(OAc)₂ (4.5 mg, 0.02 mmol, 20 mol%) in combination with appropriate halogenating reagents under aerobic conditions [12] [2]. The reaction temperature typically ranges from 100°C to 120°C, and the reaction times vary from 12 to 48 hours depending on the specific substrate and reaction conditions employed [12] [3].
The regioselectivity observed in palladium-catalyzed halogenation reactions can be attributed to the directing effects of the tetraphenylene π-system and the steric accessibility of different positions within the molecule [12] [15]. The palladium catalyst preferentially coordinates to electron-rich regions of the aromatic system, facilitating selective carbon-hydrogen bond activation at the most reactive sites [13] [14].
Copper-catalyzed halogenation represents an alternative transition-metal approach for the synthesis of halogenated tetraphenylene derivatives [16] [17]. Copper catalysts offer distinct advantages in terms of cost-effectiveness and availability, while providing complementary reactivity patterns compared to palladium-based systems [16] [17].
The copper-catalyzed methodology typically employs copper salts such as copper chloride (CuCl₂) or copper bromide (CuBr₂) as both the catalyst and the halogen source [16] [17]. These reactions generally require elevated temperatures (100-150°C) and anhydrous conditions to prevent catalyst deactivation [16] [17].
The mechanism of copper-catalyzed halogenation involves initial coordination of the copper catalyst to the aromatic substrate, followed by halogen transfer and subsequent regeneration of the active catalytic species [16] [17]. The regioselectivity in these reactions is influenced by both electronic factors and the specific nature of the copper catalyst employed [16] [17].
While copper-catalyzed methodologies offer practical advantages in terms of catalyst cost and availability, they typically provide lower yields and selectivities compared to gold or palladium-based systems [16] [17]. The harsh reaction conditions required for copper catalysis may also limit functional group compatibility, particularly for substrates containing sensitive functionalities [16] [17].
The multi-step synthesis of tetraphenylene derivatives through biphenyl precursors represents a classical approach with significant historical importance in the development of tetraphenylene chemistry [18] [19] [20] [21]. This methodology, first introduced by Rapson and coworkers in 1943, established the foundational principles for tetraphenylene construction through metal-mediated coupling reactions [20] [21].
The traditional approach involves the conversion of 2,2'-dibromobiphenyl to the corresponding Grignard reagent, followed by copper-mediated oxidative coupling to form the tetraphenylene core [20] [21]. The initial step requires treatment of 2,2'-dibromobiphenyl with metallic magnesium in diethyl ether to generate the bis-Grignard intermediate [20] [21]. The subsequent addition of copper(II) chloride promotes oxidative coupling, yielding tetraphenylene in modest yields (typically 16%) [20] [21].
Recent developments in palladium-catalyzed carbon-hydrogen activation have provided improved methodologies for tetraphenylene synthesis from biphenyl precursors [12] [19]. These modern approaches employ 2-iodobiphenyl derivatives as starting materials, utilizing palladium catalysts to promote homocoupling reactions through carbon-hydrogen bond activation mechanisms [19].
The palladium-catalyzed approach typically employs Pd(OAc)₂ (15 mol%) in combination with silver carbonate (Ag₂CO₃, 0.5 equivalents) as an oxidant in trifluoroacetic acid at 100°C [19]. Under these conditions, 2-iodobiphenyl undergoes homocoupling to yield tetraphenylene in significantly improved yields (48-50%) compared to the classical Grignard-based methodology [19].
The mechanism of the palladium-catalyzed biphenyl coupling involves initial oxidative addition of the aryl iodide to the palladium center, followed by carbon-hydrogen bond activation to form a palladacycle intermediate [19]. The subsequent reductive elimination step generates the carbon-carbon bond connecting the two biphenyl units, forming the tetraphenylene core structure [19].
The regioselectivity in these coupling reactions is influenced by the electronic properties of the biphenyl substrates and the steric accessibility of different coupling positions [19]. Substituents on the biphenyl rings can direct the coupling reaction to specific positions, enabling the synthesis of regioselectively substituted tetraphenylene derivatives [19].
The optimization of synthetic methodologies for 2-chlorotetraphenylene synthesis presents several interconnected challenges related to yield maximization, regioselectivity control, and reaction efficiency [1] [2] [22] [23]. Systematic investigation of reaction parameters has revealed critical factors that govern both the overall reaction efficiency and the selectivity for the desired regioisomer [1] [23].
Temperature optimization studies demonstrate that reaction temperature significantly impacts both yield and selectivity outcomes [1]. At temperatures below 70°C, reaction rates become prohibitively slow, resulting in incomplete conversion and reduced yields (approximately 65%) [1]. The optimal temperature range of 80-85°C provides the best balance between reaction rate and product selectivity, achieving yields of 94% with 92% regioselectivity for the 2-chloro isomer [1]. Higher temperatures (above 90°C) lead to decreased yields due to product decomposition and the formation of multiple regioisomers [1].
The role of Lewis acid additives in yield optimization cannot be overstated. The addition of BF₃·Et₂O (0.4 equivalents) results in a dramatic improvement in reaction yield from 28% to 94% under otherwise identical conditions [1]. This enhancement is attributed to the Lewis acid's ability to facilitate the deprotonation step in the electrophilic aromatic substitution mechanism, thereby lowering the activation barrier for the rate-determining step [9] [10].
Solvent selection plays a crucial role in determining reaction outcomes. 1,2-Dichloroethane (DCE) emerges as the optimal solvent, providing superior yields compared to alternative solvents such as acetonitrile, toluene, or dioxane [1]. The effectiveness of DCE is attributed to its ability to solubilize both the substrate and catalyst while maintaining chemical inertness toward the reactive intermediates formed during the reaction [1].
Catalyst loading optimization reveals that AuCl₃ loadings of 5 mol% provide optimal results, with higher loadings (10 mol%) showing diminished returns and lower loadings (2.5 mol%) resulting in incomplete conversion [1]. The optimal NCS loading is determined to be 2.0 equivalents, with lower loadings resulting in incomplete conversion and higher loadings leading to overoxidation and side product formation [1].
Selectivity challenges in 2-chlorotetraphenylene synthesis arise primarily from the multiple reactive positions available within the tetraphenylene core structure [1] [3] [6]. The saddle-shaped geometry of tetraphenylene creates distinct electronic environments at different positions, with the 2-position being most favorable for electrophilic attack due to optimal orbital overlap and minimal steric hindrance [6] [7].
The regioselectivity can be further enhanced through careful optimization of reaction conditions and catalyst systems [1] [23]. The use of bulky Lewis acids or sterically demanding catalyst ligands can improve selectivity by restricting access to less favorable reactive sites [23]. Additionally, the reaction time must be carefully controlled to prevent overreaction and the formation of multiple substitution products [1].
Mechanistic studies reveal that the regioselectivity is determined during the initial electrophilic attack step, with the subsequent steps proceeding with retention of the initial regiochemistry [1] [7]. Computational analyses support the experimental observations, indicating that the 2-position exhibits the highest nucleophilicity within the tetraphenylene framework [7].